2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate
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Overview
Description
2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate is a complex organic compound characterized by its unique structure, which includes multiple unsaturated fatty acid chains and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate typically involves multiple steps, starting with the preparation of the unsaturated fatty acid chains, followed by their attachment to an aminoethyl group, and finally the incorporation of the piperazine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to saturate the double bonds in the fatty acid chains.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated fatty acid derivatives.
Scientific Research Applications
2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and coatings.
Mechanism of Action
The mechanism of action of 2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The unsaturated fatty acid chains can integrate into cell membranes, affecting their fluidity and function. The piperazine ring may interact with various receptors or enzymes, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: A similar compound with two unsaturated bonds in its fatty acid chain.
Piperazine Derivatives: Compounds containing the piperazine ring, often used in pharmaceuticals.
Uniqueness
2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate is unique due to its combination of unsaturated fatty acid chains and a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler compounds.
Properties
Molecular Formula |
C46H85N3O2 |
---|---|
Molecular Weight |
712.2 g/mol |
IUPAC Name |
2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C46H85N3O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-37-48(44-45-51-46(50)36-39-49-42-40-47(3)41-43-49)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-45H2,1-3H3/b14-12-,15-13-,20-18-,21-19- |
InChI Key |
OVVLEZAQIGEEPO-QYCRHRGJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(CCOC(=O)CCN1CCN(CC1)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)CCOC(=O)CCN1CCN(CC1)C |
Origin of Product |
United States |
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